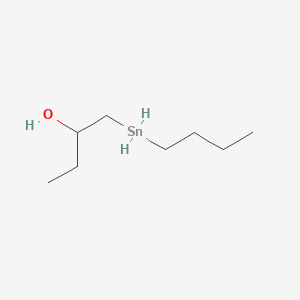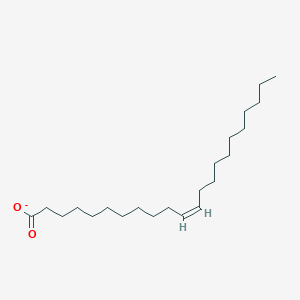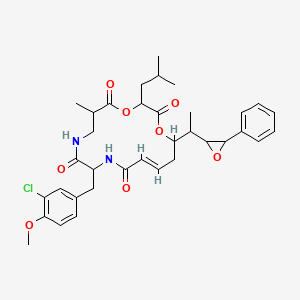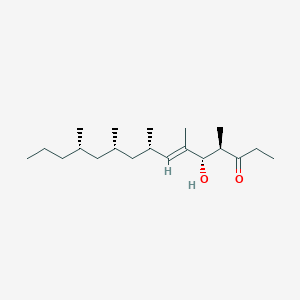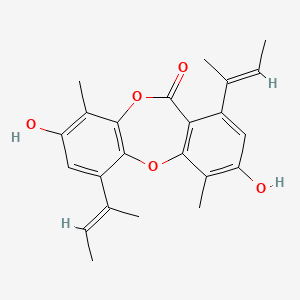
Folipastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folipastatin is a depsidone compound known for its inhibitory activity against phospholipase A2. This compound is produced by the fungi Aspergillus unguis and Wicklowia aquatica. This compound has the molecular formula C23H24O5 and is characterized by its unique depsidone carbon skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: Folipastatin is typically isolated from the fermentation broth of Aspergillus unguis. The fermentation process involves cultivating the fungi in a suitable medium, followed by solvent extraction and purification through chromatography and recrystallization .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation using optimized conditions to maximize yield. The process includes:
Fermentation: Using a medium containing glycerol, potatoes, and other nutrients.
Extraction: Solvent extraction to recover this compound from the culture broth.
Purification: A series of chromatographic techniques and recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Folipastatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Folipastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying depsidone chemistry and reactions.
Biology: Investigated for its role in inhibiting phospholipase A2, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and biochemical research tools
Mechanism of Action
Folipastatin exerts its effects primarily by inhibiting phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of inflammatory mediators. By inhibiting phospholipase A2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Folipastatin is unique due to its depsidone structure and specific inhibitory activity against phospholipase A2. Similar compounds include:
Nidulin: Another depsidone compound with similar inhibitory activity.
Aspergillin: A compound produced by Aspergillus species with related biological properties.
Follistatin: Although structurally different, follistatin also exhibits inhibitory effects on certain enzymes
This compound stands out due to its specific production by Aspergillus unguis and Wicklowia aquatica and its unique chemical structure, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+ |
InChI Key |
JJMKBGPTPXPMBH-MKICQXMISA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C/C)/C)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O |
Synonyms |
folipastatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


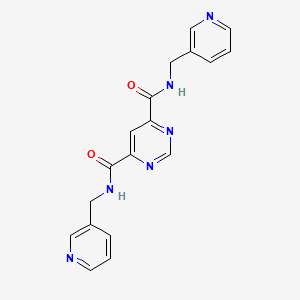
![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)
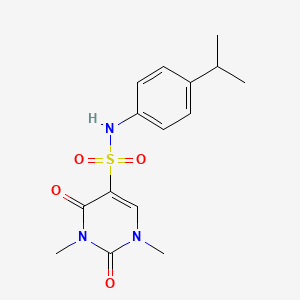
![15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1240191.png)
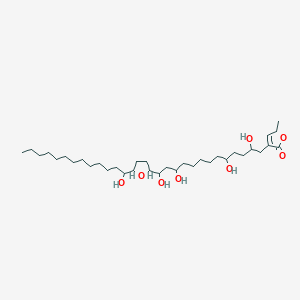


![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)
